![molecular formula C13H20Cl2N2 B4748274 N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B4748274.png)
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride
Overview
Description
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride, also known as DPPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DPPY is a diamine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride is not fully understood, but it has been reported to act as a DNA intercalator, leading to DNA damage and cell cycle arrest. N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has been reported to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has been reported to exhibit various biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis induction in cancer cells. N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has been reported to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of novel antimicrobial agents.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for further research on N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action and potential side effects. Additionally, the development of novel derivatives of N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride with improved pharmacological properties could lead to the development of more effective drugs for the treatment of cancer, inflammatory diseases, and microbial infections.
Conclusion
In conclusion, N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, and future directions for further research have been extensively studied. N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has shown promising results in the treatment of cancer, inflammatory diseases, and microbial infections, making it a potential candidate for the development of novel drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has been reported to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of novel antimicrobial agents.
properties
IUPAC Name |
N',N'-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13;;/h3-5,7-8,14H,10-12H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGUEARVMBCDDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC#CC1=CC=CC=C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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